molecular formula C18H16Cl2N2O5 B4302096 ethyl 3-[(2-chloro-4-nitrobenzoyl)amino]-3-(2-chlorophenyl)propanoate

ethyl 3-[(2-chloro-4-nitrobenzoyl)amino]-3-(2-chlorophenyl)propanoate

Cat. No.: B4302096
M. Wt: 411.2 g/mol
InChI Key: USUUYZSVOZECGU-UHFFFAOYSA-N
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Description

Ethyl 3-[(2-chloro-4-nitrobenzoyl)amino]-3-(2-chlorophenyl)propanoate is a synthetic organic compound with potential applications in various fields of chemistry and biology. This compound is characterized by its complex structure, which includes a benzoyl group, a nitro group, and two chlorine atoms attached to different aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(2-chloro-4-nitrobenzoyl)amino]-3-(2-chlorophenyl)propanoate typically involves multi-step organic reactions. One common method involves the acylation of ethyl 3-amino-3-(2-chlorophenyl)propanoate with 2-chloro-4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(2-chloro-4-nitrobenzoyl)amino]-3-(2-chlorophenyl)propanoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: Ethyl 3-[(2-chloro-4-aminobenzoyl)amino]-3-(2-chlorophenyl)propanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-[(2-chloro-4-nitrobenzoyl)amino]-3-(2-chlorophenyl)propanoic acid.

Scientific Research Applications

Ethyl 3-[(2-chloro-4-nitrobenzoyl)amino]-3-(2-chlorophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-[(2-chloro-4-nitrobenzoyl)amino]-3-(2-chlorophenyl)propanoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Ethyl 3-[(2-chloro-4-nitrobenzoyl)amino]-3-(2-chlorophenyl)propanoate can be compared with other similar compounds such as:

    Ethyl 3-[(2-chloro-4-aminobenzoyl)amino]-3-(2-chlorophenyl)propanoate: Similar structure but with an amino group instead of a nitro group, which may alter its biological activity.

    Ethyl 3-[(2-chloro-4-nitrobenzoyl)amino]-3-phenylpropanoate: Lacks the second chlorine atom, which may affect its reactivity and interactions.

These comparisons highlight the unique structural features of this compound and its potential for diverse applications.

Properties

IUPAC Name

ethyl 3-[(2-chloro-4-nitrobenzoyl)amino]-3-(2-chlorophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O5/c1-2-27-17(23)10-16(12-5-3-4-6-14(12)19)21-18(24)13-8-7-11(22(25)26)9-15(13)20/h3-9,16H,2,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUUYZSVOZECGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1Cl)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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